N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Chemical Structure: The compound features a benzamide core substituted with a 1,3-thiazol-2-yl group at the para position. The thiazole ring is further modified with a 2,4-dimethylphenyl group, while the sulfonamide moiety at the benzamide’s 4-position is substituted with methyl and phenyl groups (N-methyl-N-phenylsulfamoyl) .
For example, similar compounds are synthesized via:
- Reaction of sulfonyl chlorides with amines or heterocycles (e.g., thiazole derivatives) .
- Alkylation or arylation of sulfonamide precursors under basic conditions .
Characterization: Key spectral features include:
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-9-14-22(18(2)15-17)23-16-32-25(26-23)27-24(29)19-10-12-21(13-11-19)33(30,31)28(3)20-7-5-4-6-8-20/h4-16H,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQXTTVNDDHKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves cyclocondensation of α-halo ketones with thioamides. For N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl] derivatives, the reaction typically proceeds as follows:
Precursor Preparation :
- 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one reacts with thiourea in ethanol under reflux (78°C, 6–8 hours).
- Workup involves neutralization with sodium bicarbonate, yielding 2-amino-4-(2,4-dimethylphenyl)thiazole.
Limitations :
- Moderate yields (45–60%) due to competing side reactions.
- Requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Cyclization of Thioamide Intermediates
An alternative approach identified in patent CN103570643A employs thioamide intermediates:
Reaction Scheme :
Optimized Conditions :
Sulfamoyl Benzamide Synthesis
The 4-[methyl(phenyl)sulfamoyl]benzamide component introduces synthetic complexity due to the sulfonamide group’s sensitivity to acidic conditions.
Sulfonylation of Benzamide Derivatives
A three-step sequence is commonly employed:
Sulfonation :
- Benzamide undergoes sulfonation at the para position using chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C.
Amination :
- Reaction of 4-chlorosulfonylbenzamide with N-methylaniline in tetrahydrofuran (THF) at reflux (66°C, 12 hours).
Key Parameters :
- Strict temperature control prevents over-sulfonation.
- Yields: 58–72% after recrystallization from ethanol/water.
Coupling Thiazole and Benzamide Moieties
The final assembly of the target compound relies on efficient amide bond formation.
Carbodiimide-Mediated Coupling
Adapted from CN103570643A, this method demonstrates reproducibility:
| Parameter | Specification |
|---|---|
| Thiazole amine | 0.75 mmol |
| 4-[methyl(phenyl)sulfamoyl]benzoic acid | 1.0 mmol |
| Solvent | Dichloromethane (40 mL) |
| Activator | DCC (1.0 mmol), DMAP (0.125 mmol) |
| Reaction time | 0.5 h activation + 12 h coupling |
| Workup | Filtration of dicyclohexylurea (DCU) |
| Yield | 28–35% |
Mixed Anhydride Method
An alternative protocol using isobutyl chloroformate:
Procedure :
- Generate the mixed anhydride from 4-[methyl(phenyl)sulfamoyl]benzoic acid and isobutyl chloroformate in THF at -15°C.
- Add thiazole amine and stir for 24 hours at room temperature.
Advantages :
- Higher yields (40–45%) compared to carbodiimide method.
- Reduced DCU byproduct formation.
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods based on yield, scalability, and practicality:
| Method | Yield (%) | Temperature Range | Purification Complexity | Scalability |
|---|---|---|---|---|
| Hantzsch + DCC Coupling | 28–35 | 20–25°C | Moderate (DCU removal) | Laboratory scale |
| Cyclization + Mixed Anhydride | 40–45 | -15–25°C | High (low-temperature) | Pilot plant feasible |
| One-Pot Thiazole-Benzoamide Assembly | 22 | 60°C | Low | Limited by side reactions |
Critical Challenges and Optimization Strategies
Sulfamoyl Group Stability
- Issue : Degradation under acidic conditions during thiazole synthesis.
- Solution : Introduce sulfamoyl group after thiazole formation to prevent exposure to harsh cyclization conditions.
Steric Hindrance Effects
Crystallization Optimization
- Recrystallization Solvents : Ethanol/water (7:3) achieves 95% purity, while acetonitrile yields larger crystals suitable for X-ray analysis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide-Thiazole Derivatives
Table 2: Substituent Effects on Bioactivity and Physicochemical Properties
Research Findings and Mechanistic Insights
Antifungal Activity : Compounds like LMM5 (1,3,4-oxadiazole) demonstrate that sulfamoyl-thiazole hybrids inhibit fungal thioredoxin reductase, disrupting redox homeostasis .
Anticancer Targets : Biphenyl-thiazole derivatives (e.g., N-[4-(4'-fluorobiphenyl)thiazol-2-yl]pyridin-2-amine) show sub-micromolar IC₅₀ values by targeting tyrosine kinases or DNA topoisomerases .
Sulfamoyl Role : The sulfonamide group enhances hydrogen bonding with target proteins (e.g., c-KIT in masitinib), while substituents like methyl(phenyl) or diethyl modulate solubility and selectivity .
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H21N3O3S2
- Molecular Weight : 421.52 g/mol
Target Pathways
The primary target of this compound is the Hec1/Nek2 pathway , which plays a critical role in regulating the spindle assembly checkpoint during cell division. The compound disrupts the interaction between Hec1 and Nek2 proteins, leading to altered cellular processes.
Biochemical Pathways
The action of this compound results in the reduction of Nek2 protein levels within cells. This reduction can influence various cellular functions, including cell cycle regulation and apoptosis.
Biological Activities
Research has demonstrated that thiazole derivatives exhibit a range of biological activities:
- Anticancer Properties : Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation. For example, sulfamoyl-benzamide derivatives have shown selective inhibition against human NTPDases (nucleotide triphosphate diphosphohydrolases), which are implicated in cancer progression .
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The specific compound may exhibit activity against various bacterial and fungal strains, although detailed studies are needed to confirm this.
Pharmacokinetics
The compound is noted for being cell-permeable , allowing it to effectively enter cells and exert its biological effects. Storage conditions recommend a sealed environment at 2–8°C to maintain stability.
Case Studies and Research Findings
A selection of recent studies highlights the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodology : The compound is synthesized via multi-step protocols involving:
- Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones under reflux in ethanol or DMF .
- Sulfamoyl group introduction : Coupling reactions using sulfonyl chlorides with amines, requiring anhydrous conditions and bases like triethylamine .
- Key parameters : Temperature (60–100°C), solvent polarity (DMF for polar intermediates, ethanol for non-polar steps), and reaction time (4–12 hours).
- Monitoring : Thin-layer chromatography (TLC) for stepwise progress and NMR for final structural validation .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodology :
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, sulfamoyl groups at δ 3.1–3.5 ppm) .
- High-performance liquid chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients .
- Mass spectrometry (HRMS) : Exact mass verification (e.g., m/z 480.12 [M+H]+) .
Q. What are the primary biological targets hypothesized for this compound?
- Methodology :
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to the sulfamoyl group’s ATP-binding pocket affinity .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., dopamine D3) using tritiated analogs .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Assay standardization : Compare IC50 values under uniform conditions (pH, temperature, cell lines) .
- Structural analogs : Test derivatives (e.g., halogen-substituted thiazoles) to isolate substituent-specific effects .
- Molecular docking : Predict binding modes using software like AutoDock to explain potency variations (e.g., sulfamoyl interactions with catalytic lysine residues) .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Methodology :
- Prodrug design : Introduce ester moieties on the benzamide group to enhance solubility and delay hepatic clearance .
- Isotope labeling : Use 14C or 3H tags for in vivo pharmacokinetic tracking .
- SAR studies : Replace methyl groups on the phenyl ring with electron-withdrawing substituents (e.g., -CF3) to reduce CYP450 metabolism .
Q. How can computational models guide the design of derivatives with enhanced selectivity?
- Methodology :
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .
- Free-energy perturbation (FEP) : Simulate binding energy changes upon structural modifications (e.g., morpholine vs. piperazine rings) .
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) .
Data Contradiction Analysis
Q. Why do some studies report low synthetic yields (~30%) for this compound?
- Resolution :
- Reagent purity : Impure α-bromo ketones or sulfonyl chlorides lead to side reactions (e.g., dimerization). Use freshly distilled reagents .
- Solvent optimization : Switch from DMF to dichloromethane for sulfonylation steps to reduce byproduct formation .
- Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
